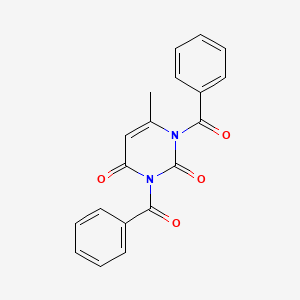

1,3-Dibenzoyl-6-methyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzoyl-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-13-12-16(22)21(18(24)15-10-6-3-7-11-15)19(25)20(13)17(23)14-8-4-2-5-9-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOYGVZMZVLUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibenzoyl 6 Methyluracil

Direct Benzoylation Approaches

Direct benzoylation of 6-methyluracil (B20015) is a common method for the synthesis of 1,3-dibenzoyl-6-methyluracil. This approach involves the reaction of 6-methyluracil with a benzoylating agent, typically benzoyl chloride.

The reaction of 6-methyluracil with benzoyl chloride in the presence of a base is a widely used method for the synthesis of this compound. researchgate.netelectronicsandbooks.com In a typical procedure, 6-methyluracil is treated with benzoyl chloride in a mixture of acetonitrile (B52724) and pyridine (B92270) at room temperature. researchgate.netelectronicsandbooks.com The pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction and also as a catalyst.

When 6-methyluracil is reacted with a slight excess of benzoyl chloride (e.g., 1.1 molar equivalents) in an acetonitrile-pyridine solvent system, this compound is obtained as the primary product. electronicsandbooks.com This suggests that the dibenzoylation occurs readily under these conditions.

A similar procedure has been reported for the synthesis of 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione, where benzoyl chloride was added to a suspension of the starting material in anhydrous pyridine and acetonitrile, and the mixture was stirred at room temperature for an extended period. tsijournals.com This highlights a general approach for the N,N'-dibenzoylation of similar heterocyclic systems.

The choice of solvent and the stoichiometry of the reactants are crucial for optimizing the yield and purity of this compound. The use of a mixture of acetonitrile and pyridine has been shown to be effective for the benzoylation of 6-methyluracil. researchgate.netelectronicsandbooks.com Acetonitrile provides a suitable reaction medium, while pyridine serves as both a base and a catalyst.

The molar ratio of benzoyl chloride to 6-methyluracil is a key parameter. Using a slight excess of benzoyl chloride can drive the reaction towards the formation of the dibenzoylated product. electronicsandbooks.com However, the use of a large excess of the benzoylating agent may lead to the formation of byproducts and complicate the purification process.

Further optimization of the reaction conditions, such as temperature and reaction time, can also impact the outcome of the synthesis. researchgate.net For instance, conducting the reaction at room temperature for a sufficient duration allows for the completion of the dibenzoylation process. researchgate.netelectronicsandbooks.com

The following table summarizes the reaction conditions for the synthesis of this compound:

| Reactants | Solvent System | Base | Key Conditions | Product | Reference |

| 6-Methyluracil, Benzoyl Chloride | Acetonitrile-Pyridine | Pyridine | Room temperature, slight excess of benzoyl chloride | This compound | electronicsandbooks.com |

In the benzoylation of 6-methyluracil, the reaction proceeds to form the 1,3-dibenzoylated product, indicating that both the N1 and N3 positions are susceptible to acylation under the reaction conditions. researchgate.netelectronicsandbooks.com The presence of the methyl group at the C6 position may influence the reactivity of the uracil (B121893) ring, but it does not prevent the dibenzoylation from occurring.

The regioselectivity of acylation in uracil and its derivatives can be influenced by various factors, including the nature of the acylating agent, the reaction conditions, and the presence of substituents on the uracil ring. man.poznan.pl In the case of 6-methyluracil, the use of benzoyl chloride in a pyridine-containing solvent system leads to the formation of the thermodynamically stable 1,3-dibenzoyl derivative.

Alternative Synthetic Routes to N,N'-Dibenzoylated Uracils

While direct benzoylation is a common method, other synthetic strategies can be employed to obtain N,N'-dibenzoylated uracils. These alternative routes may offer advantages in terms of yield, selectivity, or substrate scope.

One approach involves the use of different activating agents or catalysts to promote the acylation reaction. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can enhance the rate of acylation reactions. man.poznan.pl

Another strategy involves a one-pot synthesis where the deprotection of one benzoyl group is followed by alkylation at the N1 position. researchgate.net This method allows for the synthesis of N1-monosubstituted uracil derivatives from 1,3-dibenzoyluracils without the need to isolate the intermediate N3-benzoyl-N1-alkyluracil. researchgate.net

The following table provides a comparison of different synthetic routes to N,N'-dibenzoylated uracils and their derivatives:

| Synthetic Route | Key Features | Advantages | Potential Applications | Reference |

| Direct Benzoylation | Reaction of uracil with benzoyl chloride in the presence of a base. | Straightforward, widely applicable. | Synthesis of 1,3-dibenzoyluracil and its derivatives. | researchgate.netelectronicsandbooks.com |

| One-Pot N1-Alkylation | Selective N1-deprotection of 1,3-dibenzoyluracils followed by alkylation. | Efficient, avoids isolation of intermediates. | Synthesis of N1-monosubstituted uracil derivatives. | researchgate.net |

Green Chemistry Considerations in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods in organic chemistry. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and reduce the environmental impact of chemical processes.

For the synthesis of this compound, several green chemistry principles could be considered. For example, exploring the use of alternative, less hazardous solvents to replace pyridine and acetonitrile could be a valuable endeavor. Water has been successfully used as a solvent for the synthesis of other uracil derivatives, which could be an inspiration for greener approaches. researchgate.net

The development of catalytic methods that can proceed under milder conditions and with higher atom economy would also be beneficial. This could involve the use of reusable catalysts or the development of one-pot procedures that reduce the number of synthetic steps and purification stages. researchgate.net

While specific green chemistry approaches for the synthesis of this compound are not extensively documented in the provided search results, the general principles of green chemistry can be applied to guide future research in this area. researchgate.net This could lead to the development of more sustainable and efficient methods for the preparation of this important chemical compound.

Reactivity and Chemical Transformations of 1,3 Dibenzoyl 6 Methyluracil

Selective N-Alkylation Strategies

A notable application of 1,3-dibenzoyl-6-methyluracil is its use as a precursor for the selective synthesis of N1-substituted 6-methyluracil (B20015) derivatives. The benzoyl groups serve as temporary protecting groups that can be manipulated to direct alkylation to the desired nitrogen atom.

A robust method for achieving N1-selective alkylation involves the generation of an anionic intermediate through a selective deprotection step. This strategy hinges on the differential reactivity of the two benzoyl groups, allowing for the targeted removal of the N1-benzoyl group followed by the introduction of an alkyl substituent.

The selective N1-alkylation process is initiated by the treatment of this compound with a base, such as potassium carbonate, in an anhydrous polar aprotic solvent like dimethylformamide (DMF). researchgate.netclockss.org Research has shown that the N1-benzoyl substituent is more labile than the N3-benzoyl group under these conditions. clockss.org

The base facilitates the selective cleavage of the N1-benzoyl group, leading to the formation of a potassium salt of 3-benzoyl-6-methyluracil. clockss.orgscispace.com This anionic intermediate is a potent nucleophile, with the negative charge localized on the N1 nitrogen. This in situ generation of the N1-anion is the key to the regioselectivity of the subsequent alkylation step. The subsequent addition of an alkylating agent to the reaction mixture results in a nucleophilic attack from the N1 position, yielding an N1-alkylated, N3-benzoylated intermediate. researchgate.netscispace.com It is important to note that in the specific case of this compound, hydrolysis under certain conditions does not selectively yield N3-benzoyl-6-methyluracil but rather leads to the completely deprotected 6-methyluracil. google.com

The choice of alkylating agent plays a significant role in the success of the N1-alkylation. A range of electrophiles has been successfully employed, demonstrating the versatility of this method. Effective alkylating agents include:

Alkyl Halides : Highly reactive halides such as allyl bromide, benzyl (B1604629) chloride, and phenacyl bromide are commonly used. researchgate.net

Toluenesulfonates : Primary alcohol p-toluenesulfonates are also effective for introducing alkyl groups at the N1 position. researchgate.netclockss.org

The reaction is sensitive to steric hindrance. While primary alkylating agents react efficiently, more sterically demanding agents may fail to produce the desired product. For instance, the use of α-methylbenzyl chloride, a secondary halide, did not lead to the N1-alkylation product, highlighting the steric limitations of the reaction. researchgate.net This suggests that the nucleophilic attack by the N1-anion is impeded by bulky electrophiles.

The reaction conditions, particularly the solvent and temperature, are critical for achieving high regioselectivity and yield.

Solvent : Anhydrous polar aprotic solvents are essential for this reaction. Dimethylformamide (DMF) is the most commonly reported and effective solvent, as it readily dissolves the uracil (B121893) derivative and supports the formation of the anionic intermediate. researchgate.netclockss.orgscispace.com The anhydrous nature of the solvent is crucial to prevent the hydrolysis of the benzoyl groups and the quenching of the anionic intermediate.

Temperature : The selective N1-deprotection and subsequent alkylation are typically carried out at room temperature (25 °C). researchgate.netclockss.org This moderate temperature is sufficient to promote the reaction without causing non-selective debenzoylation or side reactions. For certain less reactive alkylating agents, such as (2-aryloxy)ethyl bromide, harsher conditions involving heating at temperatures up to 180 °C without a solvent may be required, although this is a deviation from the standard procedure for more reactive agents. researchgate.net

The table below summarizes the synthesis of various N1-monosubstituted 6-methyluracil derivatives from this compound, showcasing the versatility of the alkylating agents that can be employed.

A significant advantage of this synthetic methodology is the ability to perform the selective N1-deprotection and N1-alkylation in a single reaction vessel without the need to isolate the intermediate anionic species. researchgate.netclockss.org This one-pot approach enhances the efficiency of the synthesis by reducing the number of purification steps and minimizing material loss.

The typical one-pot procedure is as follows:

Selective N1-Debenzoylation : this compound is dissolved in anhydrous DMF, and potassium carbonate is added. The mixture is stirred at room temperature, allowing for the selective removal of the N1-benzoyl group and the formation of the potassium salt of 3-benzoyl-6-methyluracil. researchgate.netclockss.org

In Situ N1-Alkylation : The chosen alkylating agent (an alkyl halide or toluenesulfonate) is added directly to the reaction mixture containing the in situ generated N1-anion. The reaction is allowed to proceed, typically for 24 hours at room temperature, to form the 1-alkyl-3-benzoyl-6-methyluracil intermediate. researchgate.netgoogle.com

Final N3-Debenzoylation : Following the alkylation, the reaction is worked up to yield the N1-alkylated, N3-protected intermediate. This intermediate is then subjected to a final deprotection step, commonly by refluxing in an aqueous-alcoholic solution of ammonia, to cleave the N3-benzoyl group and yield the final N1-monosubstituted 6-methyluracil derivative. researchgate.netclockss.org

This one-pot strategy represents a highly effective and direct route to N1-functionalized 6-methyluracils, leveraging the unique reactivity conferred by the dibenzoyl protecting groups. clockss.org

N1-Selective Alkylation via Anionic Intermediates

Other Derivatization Reactions at the Uracil Core

The C5 position of the uracil ring is a common site for functionalization, leading to derivatives with diverse biological activities. Direct functionalization at the C5 position of this compound is not a typical strategy. Instead, the dibenzoylated compound serves as a stable precursor that is first deprotected to yield 6-methyluracil.

Once the unprotected 6-methyluracil is obtained, various synthetic methods can be employed to introduce substituents at the C5 position. The C5-H bond in the 6-methyluracil core can be activated for electrophilic substitution reactions. These reactions include halogenation, nitration, and formylation, which introduce versatile functional groups that can be further modified. For instance, 5-formyluracil (B14596) can undergo further reactions to build more complex side chains. The methylation of the C5-uracil position is a common modification found in nucleic acids, creating 5-methyluracil (thymine). nih.gov While this specific methylation is typically enzymatic in biological systems, chemical syntheses can achieve similar modifications on the 6-methyluracil scaffold after debenzoylation. nih.gov

Modifications at the 6-Methyl Group

The reactivity of the 6-methyl group of this compound is a subject of scientific interest for the synthesis of various uracil derivatives with potential biological activities. While direct studies on the functionalization of the 6-methyl group in this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-alkylated 6-methyluracils. The benzoyl groups at the N1 and N3 positions are strongly electron-withdrawing, which can influence the acidity of the protons on the 6-methyl group, potentially affecting its reactivity in condensation and halogenation reactions.

Halogenation Reactions

The introduction of a halogen atom at the 6-methyl position can provide a versatile handle for further synthetic transformations. Based on general principles of organic chemistry and reactivity of similar heterocyclic systems, the 6-methyl group could potentially undergo free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN could lead to the formation of 6-(bromomethyl)-1,3-dibenzoyluracil. This intermediate would be a valuable precursor for a variety of nucleophilic substitution reactions.

A plausible reaction scheme is presented below:

This compound reacts with N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄) under reflux, with a catalytic amount of a radical initiator, to yield 6-(Bromomethyl)-1,3-dibenzoyluracil .

| Reactant | Reagent | Conditions | Product |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Reflux in CCl₄ | 6-(Bromomethyl)-1,3-dibenzoyluracil |

Condensation with Aldehydes

The condensation of the 6-methyl group with aromatic aldehydes represents a key method for the synthesis of 6-styryluracil derivatives. While direct experimental data for this compound is scarce, studies on 1,3-dialkyl-6-methyluracils have shown that this reaction can proceed, typically requiring a basic catalyst to deprotonate the methyl group, forming a reactive carbanion. The presence of electron-withdrawing benzoyl groups on the nitrogen atoms in this compound would be expected to increase the acidity of the 6-methyl protons, potentially facilitating this condensation.

The reaction is envisioned to proceed via an aldol-type condensation mechanism, followed by dehydration to yield the corresponding 6-styryl derivative. A variety of aromatic aldehydes bearing either electron-donating or electron-withdrawing substituents could potentially be employed.

A representative reaction is the condensation with a substituted benzaldehyde (B42025) in the presence of a base:

This compound undergoes condensation with a substituted benzaldehyde in the presence of a suitable base, such as piperidine (B6355638) or sodium ethoxide, in a high-boiling solvent like dimethylformamide (DMF) or ethanol, to afford the corresponding 1,3-Dibenzoyl-6-(substituted-styryl)uracil .

| Reactant | Reagent | Conditions | Product |

| This compound | Substituted Benzaldehyde | Basic catalyst (e.g., Piperidine), High-boiling solvent (e.g., DMF) | 1,3-Dibenzoyl-6-(substituted-styryl)uracil |

These proposed transformations, extrapolated from the known chemistry of similar uracil derivatives, highlight the potential of the 6-methyl group of this compound as a site for synthetic modification to generate a library of novel uracil-based compounds. Further experimental validation is necessary to fully elucidate the scope and limitations of these reactions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,3-Dibenzoyl-6-methyluracil and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (1H NMR) for Structural Elucidation of this compound and Derivatives

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

In a typical ¹H NMR spectrum of a derivative, 1,3-dibenzoyl-6-methylenephenylthiouracil, the aromatic protons of the benzoyl groups appear as a multiplet in the range of δ 7.0-7.55 ppm. clockss.org The proton at position 5 of the uracil (B121893) ring (H-5) shows up as a singlet at approximately δ 6.22 ppm, and the methylene (B1212753) protons (CH₂) appear as a singlet at δ 4.33 ppm. clockss.org Another related compound, 1,3-dibenzoyl-6-ethyluracil, shows the aromatic protons of the benzoyl groups as a multiplet between δ 7.60-8.20 ppm, the H-5 proton as a singlet at δ 6.0 ppm, the methylene protons of the ethyl group as a quartet at δ 2.40 ppm, and the methyl protons of the ethyl group as a triplet at δ 1.25 ppm. clockss.org

The chemical shifts and splitting patterns of these signals provide crucial information about the electronic environment and neighboring protons, confirming the presence of the benzoyl and methyl groups on the uracil core. For instance, in a study involving the synthesis of N1-monosubstituted 6-methyluracil (B20015) derivatives, the ¹H NMR spectrum of the starting material, this compound, showed a singlet for the methyl group (CH₃) at δ 2.59 ppm and a singlet for the H-5 proton at δ 7.55 ppm. The aromatic protons appeared as multiplets in the δ 7.58-7.81 and 8.10-8.16 ppm regions. researchgate.net

Table 1: Representative ¹H NMR Data for this compound and a Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| This compound researchgate.net | CH₃ | 2.59 | s |

| H-5 | 7.55 | s | |

| Aromatic-H | 7.58-7.65 | m | |

| Aromatic-H | 7.74-7.81 | m | |

| Aromatic-H | 8.10-8.16 | m | |

| 1,3-Dibenzoyl-6-ethyluracil clockss.org | CH₃ (ethyl) | 1.25 | t |

| CH₂ (ethyl) | 2.40 | q | |

| H-5 | 6.0 | s | |

| Aromatic-H | 7.60-8.20 | m |

s = singlet, t = triplet, q = quartet, m = multiplet

Carbon-13 NMR (13C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the benzoyl groups and the uracil ring appear at the downfield region of the spectrum. For example, in a synthesized derivative, 1,3-dibenzoyl-6-ethyluracil, the carbonyl carbons (C=O) show signals at δ 168.36, 167.90, and 161.64 ppm. clockss.org The carbons of the pyrimidine (B1678525) ring (C2, C4, C5, C6) also have characteristic chemical shifts. For 1,3-dibenzoyl-6-ethyluracil, these are observed at δ 161.64 (C4), 156.37 (C2), 149.32 (C6), and 100.48 (C5) ppm. clockss.org The methyl carbon of the 6-methyl group and the carbons of the benzoyl aromatic rings also show distinct signals. clockss.orgresearchgate.net

The analysis of these chemical shifts confirms the carbon skeleton and the positions of the substituents. For instance, the chemical shift of the C6 carbon is significantly influenced by the substituent at that position.

Table 2: Representative ¹³C NMR Data for this compound and a Derivative

| Compound | Carbon | Chemical Shift (δ, ppm) |

| This compound researchgate.net | CH₃ | 26.97 |

| C5 | 114.88 | |

| Aromatic-C | 130.87, 130.93, 132.59, 132.61, 133.37, 133.51 | |

| Aromatic-C (ipso) | 138.21, 138.30 | |

| C4 | 163.42 | |

| C2 | 166.30 | |

| C=O (benzoyl) | 167.03, 170.17 | |

| C6 | 177.57 | |

| 1,3-Dibenzoyl-6-ethyluracil clockss.org | CH₃ (ethyl) | 11.03 |

| CH₂ (ethyl) | 24.98 | |

| C5 | 100.48 | |

| Aromatic-C | 129.19, 129.52, 130.40, 135.23, 135.68 | |

| Aromatic-C (ipso) | 126.23, 128.32 | |

| C6 | 149.32 | |

| C2 | 156.37 | |

| C4 | 161.64 | |

| C=O (benzoyl) | 167.90, 168.36 |

2D NMR Techniques for Connectivity and Regioselectivity Confirmation

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for unambiguously establishing the connectivity between atoms and confirming the regioselectivity of reactions involving this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. For derivatives of this compound, COSY spectra would confirm the coupling between the methylene and methyl protons in an ethyl substituent at the C6 position, for example. isciii.es

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR spectrum. isciii.esrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly valuable for confirming the points of attachment of the benzoyl groups to the uracil ring (at N1 and N3) and for establishing the connectivity of substituents at the C6 position. isciii.esrsc.org For example, a correlation between the protons of a substituent at C6 and the C5 and C6 carbons would definitively confirm its location.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close in space, even if they are not directly bonded. This is especially useful for determining the stereochemistry and regioselectivity of reactions. For instance, in the alkylation of this compound, NOESY can confirm the position of the incoming alkyl group by observing through-space interactions with nearby protons on the uracil ring or the benzoyl groups. scispace.combeilstein-journals.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. The most prominent features include:

Carbonyl (C=O) Stretching: Strong absorption bands corresponding to the stretching vibrations of the carbonyl groups are a key feature. Due to the presence of three carbonyl groups (two from the benzoyl groups and one from the uracil ring at C4), multiple strong peaks are expected in the region of 1650-1810 cm⁻¹. For instance, a derivative, 1,3-dibenzoyl-6-methylene[pyridin-2'-yl]thiouracil, shows strong IR bands at 1810, 1757, and 1680 cm⁻¹. clockss.org The acylation of diaminopyridines and their association with uracil derivatives have also been studied using IR spectroscopy. nih.gov

Aromatic C=C Stretching: The presence of the benzoyl groups gives rise to several absorption bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings.

C-N Stretching: Vibrations of the C-N bonds within the uracil ring also contribute to the IR spectrum, typically appearing in the 1200-1350 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680, 1757, 1810 clockss.org |

| Aromatic C-H | Stretching | 3013 clockss.org |

| Alkene C=C | Stretching | 1630 clockss.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In the mass spectrum of a this compound derivative, such as 1,3-dibenzoyl-6-ethyluracil, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 348 in this case. clockss.org The fragmentation pattern provides valuable clues about the structure. Common fragmentation pathways for N-acylated uracils involve the cleavage of the benzoyl groups. The loss of a benzoyl radical (C₆H₅CO, mass 105) or a benzoyl cation is a typical fragmentation. The base peak in the mass spectrum of acetone, for example, is at m/z = 43, resulting from cleavage at the carbon-carbon bond adjacent to the carbonyl group. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself was not found in the search results, the technique has been applied to related uracil derivatives and the products derived from it. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a detailed model of the molecule, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and stacking, which govern the crystal packing. Studies on related acylated uracil derivatives have utilized X-ray diffraction to understand their association behavior and conformational preferences in the solid state. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties that govern the reactivity of uracil (B121893) derivatives. These methods can predict reaction pathways and explain observed selectivities.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. While specific DFT studies focusing exclusively on 1,3-Dibenzoyl-6-methyluracil are not extensively documented in the literature, the principles of uracil acylation and debenzoylation have been explored computationally for uracil and its derivatives. These studies provide a framework for understanding the behavior of the title compound.

Acylation of the uracil ring at the N1 and N3 positions is a key step in the synthesis of various derivatives. DFT calculations can model the reaction pathway of acylation, helping to determine the most likely sites of reaction and the stability of the resulting products. For instance, DFT has been used to study the fragmentation mechanism of the uracil cation, analyzing bond cleavages and the energies involved. nih.gov Such analyses show that bonds like N(3)-C(4) and N(1)-C(2) are more susceptible to cleavage than the C(5)-C(6) bond. nih.gov

Debenzoylation is a critical step in the synthetic application of this compound, particularly when it is used as a protecting group strategy to achieve regioselective N1-alkylation. google.com The process involves the cleavage of the benzoyl groups from the N1 and N3 positions. DFT calculations can elucidate the mechanism of this hydrolysis or base-catalyzed reaction. The calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This helps in understanding the reaction kinetics and the factors that influence the ease of debenzoylation. For related uracil derivatives, DFT studies have been employed to investigate reaction mechanisms, such as the unexpected formation of acetyloxymethyl and acetyloxyethyl derivatives from the reaction of uracil with acetic anhydride. acs.org

Theoretical studies on azo dyes containing a uracil moiety have utilized DFT to determine the most stable tautomeric forms and to analyze their structural parameters. semanticscholar.org These types of calculations, often performed using the B3LYP functional with basis sets like 6-311++G(d,p), could similarly be applied to this compound to understand its electronic properties and predict its behavior in reactions. semanticscholar.orgacs.org

Table 1: Representative DFT Functionals and Basis Sets for Uracil Derivative Calculations

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, IR and NMR spectra prediction for azo-uracil dyes. | semanticscholar.orgacs.org |

| m06-2x | cc-PVTZ | Tautomeric stability of 6-methyluracil (B20015). | nih.gov |

| B3LYP | 6-311+G**//B3LYP/6-31G*+ZPVE | Transition-state calculations for N-alkylation of uracil. | beilstein-journals.org |

The N-alkylation of uracil derivatives can occur at either the N1 or N3 position, and controlling this regioselectivity is a significant synthetic challenge. Computational models are invaluable for understanding and predicting the outcome of these reactions.

The use of this compound as a starting material allows for highly regioselective N1-alkylation. google.com This is because the bulky benzoyl groups direct the incoming alkyl group to the N1 position, followed by selective removal of the protecting groups. DFT calculations have been used to study the regioselectivity of N-alkylation in uracil. beilstein-journals.orgbeilstein-journals.org By calculating the activation energies for the SN2 reaction at both nitrogen sites, researchers can predict which position is more reactive. beilstein-journals.org For the reaction of uracil with benzyl (B1604629) and ethyl bromides, DFT calculations showed activation energy differences of 2–3 kcal mol−1, favoring alkylation at one nitrogen over the other. beilstein-journals.org

The electronic structure of the uracil ring, which can be analyzed using computational methods, plays a crucial role in its reactivity. researchgate.netresearchgate.net The distribution of electron density, calculated through methods like Mulliken population analysis, can indicate the nucleophilicity of the N1 and N3 positions. researchgate.net The presence of substituents on the uracil ring, such as the methyl group at C6 and the benzoyl groups at N1 and N3 in this compound, significantly alters this electron distribution and steric accessibility, thereby influencing the regioselectivity of alkylation. Michael-type addition is another method for N-alkylation of uracils, and its regioselectivity has been shown to be controllable, for example, by the choice of base. nih.gov Computational studies can model these reactions to rationalize the observed outcomes. researchgate.net

Table 2: Factors Influencing Regioselectivity in Uracil N-Alkylation

| Factor | Description | Computational Insight | Reference |

|---|---|---|---|

| Protecting Groups | Bulky groups like benzoyl can sterically hinder one nitrogen atom, directing alkylation to the other. | Modeling of steric hindrance and transition state energies. | google.com |

| Electronic Effects | The electron-withdrawing or -donating nature of substituents alters the nucleophilicity of N1 vs. N3. | Calculation of atomic charges and frontier molecular orbital analysis. | researchgate.netresearchgate.net |

| Reaction Conditions | The base, solvent, and nature of the alkylating agent can influence the reaction pathway. | Modeling of solvent effects and reaction mechanisms under different conditions. | beilstein-journals.orgnih.gov |

| Thermodynamic vs. Kinetic Control | The relative stability of the N1- and N3-alkylated products versus the activation energies to form them. | Calculation of reaction energy profiles, including transition states and product energies. | beilstein-journals.org |

Molecular Dynamics Simulations for Conformational Analysis (if applicable to related uracil derivatives)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For flexible molecules, MD simulations provide valuable information about their conformational landscape. While this compound has a relatively rigid core, the phenyl rings of the benzoyl groups possess rotational freedom.

MD simulations have been applied to various uracil derivatives to investigate their conformational preferences and dynamics. acs.orgnih.govnih.gov For example, MD simulations have been used to study the conformational changes in ligand-protein complexes involving uracil-based inhibitors and to assess the accuracy of molecular docking results. nih.gov In these studies, force fields like AMBER are often employed to describe the potential energy of the system. nih.gov Similarly, MD simulations have been used to analyze the solution conformations of uracil-containing peptides. bohrium.com

For this compound, MD simulations could be used to explore the preferred orientations of the two benzoyl groups relative to the uracil plane. This conformational analysis is important as the spatial arrangement of these groups can influence the molecule's crystal packing, solubility, and interaction with other molecules or biological targets. The simulations can provide information on the rotational barriers of the C-N bonds connecting the benzoyl groups and the distribution of dihedral angles, revealing the most populated conformations in a given environment (e.g., in different solvents).

Acid-Base Equilibrium Studies of Uracil Derivatives (relevant for debenzoylation pathways)

The acid-base properties of uracil and its derivatives are fundamental to their chemical behavior, including the mechanism of debenzoylation. The protons on the N1 and N3 atoms of uracil are acidic and can be removed by a base. researchgate.netresearchgate.netnih.gov The pKa values associated with these protons are crucial for understanding their reactivity.

The debenzoylation of this compound is typically carried out under basic conditions, which involves the nucleophilic attack of a base (e.g., hydroxide) on the carbonyl carbon of the benzoyl group. The acidity of the uracil ring system plays a role in the subsequent protonation steps.

Quantum chemical calculations can be used to theoretically estimate the pKa values of uracil derivatives. researchgate.netmdpi.com These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a solvation model to account for the effect of the solvent. researchgate.net For uracil itself, theoretical studies have investigated the multi-step acid-base equilibria, considering all possible tautomers and rotamers for the neutral, protonated, and deprotonated forms in the gas phase. mdpi.com Such studies provide a detailed picture of the intrinsic acidity and basicity of different sites within the molecule. The presence of the electron-withdrawing benzoyl groups in this compound would be expected to influence the pKa values of any remaining acidic protons compared to unsubstituted uracil, although in the dibenzoylated form, the N-H protons are absent. The study of the acid-base equilibria of the debenzoylated intermediate, 1-benzoyl-6-methyluracil or 3-benzoyl-6-methyluracil, would be highly relevant to understanding the complete reaction pathway. google.com A general rule of thumb in acid-base reactions is that an equilibrium favors the formation of the weaker acid and weaker base. masterorganicchemistry.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Uracil |

| 1-Benzoyl-6-methyluracil |

| 3-Benzoyl-6-methyluracil |

| 6-methyluracil |

| Acetic anhydride |

| Benzyl bromide |

| Ethyl bromide |

| Michael-type addition |

1,3 Dibenzoyl 6 Methyluracil As a Versatile Synthon in Complex Molecule Synthesis

Precursor for N-Substituted Pyrimidine (B1678525) Scaffolds

The dibenzoyl derivative of 6-methyluracil (B20015) serves as an excellent starting material for the synthesis of N-substituted pyrimidine scaffolds. The benzoyl groups at the N1 and N3 positions act as effective protecting groups, allowing for selective modifications at other positions of the uracil (B121893) ring. More importantly, these protecting groups facilitate a novel and highly selective method for preparing N1-substituted derivatives of 6-methyluracil. tsijournals.comscispace.com

A significant advantage of this approach is its one-pot nature, where the selective N1-deprotection and subsequent N1-alkylation can be performed without isolating the intermediate N3-benzoyl-6-methyluracil. researchgate.net This streamlined process enhances the efficiency and practicality of synthesizing a diverse range of N1-substituted uracils, which are valuable scaffolds in medicinal chemistry. researchgate.net

Table 1: One-Pot Synthesis of N1-Monosubstituted Uracil Derivatives from 1,3-Dibenzoyl-6-methyluracil

| Alkylating Agent | Product | Overall Yield (%) | Reference |

| Benzyl (B1604629) chloride | 1-Benzyl-6-methyluracil | 84 | google.com |

| Allyl halide | N/A | 52-84 | researchgate.net |

| Phenacyl type halides | N/A | 52-84 | researchgate.net |

| Primary alcohols toluenesulfonates | N/A | 52-84 | researchgate.net |

Role in the Synthesis of Heterocyclic Compounds with Fused Pyrimidine Systems (indirectly)

While this compound may not be a direct precursor in all fused pyrimidine syntheses, its utility in generating key intermediates makes it an invaluable tool in this area. The ability to selectively introduce substituents at the N1 and C6 positions of the uracil ring, facilitated by the dibenzoyl protecting groups, provides access to versatile building blocks for constructing more complex heterocyclic systems.

For instance, the lithiation of this compound at the C6-methyl group, followed by reaction with various electrophiles, allows for the introduction of a wide array of substituents at this position. clockss.org This C6-functionalization is crucial for the subsequent cyclization reactions needed to form fused pyrimidine systems. The resulting C6-substituted uracils can then be further manipulated and cyclized to generate diverse fused heterocyclic structures, such as pyrazolopyrimidines and pyridopyrimidines. scirp.orgjuniperpublishers.com

Furthermore, the synthesis of compounds like 1,3-dibenzyl-6-(3-butenyl)uracil, derived from the benzylated (not benzoylated) analogue of 6-methyluracil, highlights the importance of N-protection in the elaboration of the C6 side chain. researchgate.net This elaborated side chain can then undergo further chemical transformations, such as reaction with N-bromosuccinimide (NBS), to create intermediates ripe for cyclization into fused systems like pyrrolo[3,4-d]pyrimidine-2,4-diones. researchgate.net Although this example uses benzyl protection, the principle of using N-protecting groups to enable selective C6-modification is a core concept that also applies to the use of the dibenzoyl derivative.

Development of Regioselective Synthesis Methods in Uracil Chemistry

The use of this compound has been instrumental in advancing regioselective synthesis methods within uracil chemistry. tsijournals.com The differential reactivity of the N1 and N3 benzoyl groups provides a handle for achieving selectivity in substitution reactions.

A key development is the selective N1-debenzoylation of this compound. tsijournals.com This can be achieved under specific conditions, for example, using potassium carbonate in anhydrous DMF at room temperature. tsijournals.comscispace.com This selective removal of the N1-benzoyl group generates a highly soluble potassium salt of 3-benzoyl-6-methyluracil in situ. tsijournals.comscispace.com This intermediate can then be alkylated selectively at the N1 position. tsijournals.comscispace.com

This method offers a significant advantage over the direct alkylation of unprotected 6-methyluracil, which often leads to a mixture of N1, N3-disubstituted and N1- or N3-monosubstituted products, with low yields of the desired N1-isomer. scispace.com The presence of the substituent at the C6 position of the pyrimidine ring can further complicate the regioselectivity of alkylation. google.com By employing the dibenzoyl derivative, chemists can achieve high regioselectivity, directing alkylation specifically to the N1 position and thereby increasing the yield of the target N1-monosubstituted products. google.com

Interestingly, the rate of deacylation for N1-benzoyluracils can be significantly faster than that for the corresponding N3-benzoyl derivatives, providing a basis for chemoselectivity in the removal of the benzoyl groups. clockss.org However, in the case of this compound, attempts at selective hydrolysis to form N3-benzoyl-6-methyluracil have been reported to result in the completely deprotected 6-methyluracil. google.com This highlights the nuanced reactivity of this synthon and the importance of carefully controlled reaction conditions to achieve the desired regiochemical outcome.

Table 2: Comparison of Deprotection/Alkylation Strategies for this compound

| Reagents and Conditions | Outcome | Reference |

| Potassium carbonate in anhydrous DMF at room temperature, followed by alkyl halide/toluenesulfonate | Selective N1-debenzoylation and subsequent N1-alkylation | tsijournals.comscispace.comresearchgate.net |

| Aqueous-alcoholic solution of ammonia | N3-debenzoylation | researchgate.net |

| Hydrolysis | Complete debenzoylation to 6-methyluracil | google.com |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Applications for 1,3-Dibenzoyl-6-Methyluracil

The presence of the N,N-dibenzoyl moiety makes this compound a valuable intermediate for creating diverse molecular architectures. While its role in the regioselective synthesis of N1-substituted uracils is established, future research should delve into more complex and novel synthetic applications. researchgate.netgoogle.com

A primary area for exploration is the reactivity of the 6-methyl group. Research has shown that the methyl group of N1,N3-disubstituted-6-methyluracils can be lithiated, creating a nucleophilic center for reaction with various electrophiles. clockss.org This suggests that this compound could serve as a precursor to a wide range of C6-functionalized uracils, a class of compounds that has attracted interest for its potential antiviral activities. clockss.org

Furthermore, the C5-C6 double bond, influenced by the electron-withdrawing benzoyl groups, is a prime site for various cycloaddition reactions. A systematic investigation into its participation in Diels-Alder, uc.pt 1,3-dipolar cycloadditions, nih.gov and photosensitized [2+2] cycloadditions could yield novel fused heterocyclic systems. researchgate.net The N-acyl groups may also influence the stereoselectivity of these reactions, a prospect worthy of detailed study.

The selective removal of one benzoyl group to yield N1- or N3-monobenzoylated uracils is another promising avenue. researchgate.net These monobenzoylated derivatives would be valuable as they offer a handle for further differential functionalization of the uracil (B121893) ring.

| Proposed Research Area | Potential Reactions | Target Compound Classes |

| C6-Methyl Group Functionalization | Lithiation followed by reaction with electrophiles (aldehydes, ketones, alkyl halides) | C6-substituted uracil derivatives |

| Cycloaddition Reactions | Diels-Alder, 1,3-dipolar cycloadditions, [2+2] photocycloadditions | Fused pyrimidine (B1678525) heterocyclic systems |

| Selective Deprotection | Controlled hydrolysis or aminolysis | N1- or N3-monobenzoyl-6-methyluracils |

| Cross-Coupling Reactions | Palladium-catalyzed C-H activation at C5 | 5-Aryl or 5-alkenyl-6-methyluracils |

Advanced Mechanistic Investigations of Its Reactivity

A deeper, quantitative understanding of the reactivity of this compound is essential for optimizing known reactions and discovering new ones. Future research should employ a combination of computational and experimental techniques to elucidate the mechanisms governing its transformations.

Computational Studies: Density Functional Theory (DFT) and other ab initio methods can provide invaluable insights into the electronic structure, reaction pathways, and transition state energies. numberanalytics.comnih.gov Such studies could clarify the regioselectivity observed in acylation and alkylation reactions, explaining why certain positions are more reactive than others. researchgate.net For instance, computational models can be used to compare the energy barriers for reactions at the N1, N3, C5, and C6 positions, providing a theoretical basis for experimental observations. researchgate.netacs.org

Experimental Studies: Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring via spectroscopic techniques (e.g., NMR, IR) can provide concrete evidence for proposed reaction intermediates and pathways. For example, understanding the precise mechanism of the selective N1-debenzoylation in the presence of a base could allow for finer control over the synthesis of monosubstituted uracils. researchgate.net The unexpected migration of a benzoyl group observed in related systems during metalation-alkylation reactions highlights the need for careful mechanistic investigation. clockss.org

| Mechanistic Question | Proposed Methodology | Expected Outcome |

| Regioselectivity of Alkylation | DFT calculations (transition state analysis), Hammett studies | Understanding of electronic and steric control |

| Mechanism of Selective Debenzoylation | Kinetic analysis, isotopic labeling | Optimization of reaction conditions for selective N1 vs. N3 cleavage |

| Reactivity of C5-C6 Double Bond | Computational modeling of cycloaddition pathways, trapping of intermediates | Predictive models for designing novel cycloaddition reactions |

| Acidity of Ring Protons | Gas-phase acidity measurements, pKa calculations | Quantitative data on the influence of benzoyl groups on proton lability acs.org |

Development of More Sustainable and Efficient Synthesis Protocols

The principles of green chemistry should be a guiding force in future synthetic work involving this compound. Research should focus on developing protocols that are not only high-yielding but also environmentally benign and atom-economical.

This includes exploring alternatives to traditional solvents, such as bio-based solvents or even solvent-free conditions, which have been successfully applied to the synthesis of other pyrimidine derivatives. mdpi.comderpharmachemica.com Microwave-assisted synthesis is another avenue that could dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

The development of catalytic methods for the synthesis of this compound and its derivatives is also a key objective. For example, identifying a catalyst that can efficiently promote the benzoylation of 6-methyluracil (B20015) under mild conditions would be a significant improvement over existing methods that may require stoichiometric reagents and harsh conditions. Mechanochemical methods, such as ball milling, have also shown promise for the N-acylation of nucleobases and could offer a solvent-free, efficient alternative. beilstein-journals.org

| Sustainability Goal | Proposed Approach | Potential Benefit |

| Reduce Solvent Waste | Solvent-free synthesis (e.g., ball milling), use of green solvents (e.g., glycerol) | Lower environmental impact, easier product purification |

| Improve Energy Efficiency | Microwave-assisted synthesis, catalytic reactions at lower temperatures | Reduced energy costs and carbon footprint |

| Increase Atom Economy | One-pot multi-component reactions, catalytic C-H functionalization | Minimized waste, more efficient use of starting materials conicet.gov.ar |

| Use of Safer Reagents | Replacement of hazardous acylating agents with greener alternatives | Improved laboratory safety |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The translation of synthetic protocols for this compound from traditional batch processes to continuous flow and automated systems represents a significant leap forward in terms of efficiency, scalability, and process control.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or fast reactions. nih.govbeilstein-journals.org A flow-based synthesis of this compound could enable on-demand production and facilitate the telescoping of multi-step sequences, where the output of one reactor is fed directly into the next without intermediate purification. mdpi.com This approach would be particularly beneficial for generating libraries of derivatives for high-throughput screening.

Automated Synthesis: The use of automated synthesis platforms can dramatically accelerate the exploration of the chemical space around the this compound scaffold. uci.edu By systematically varying starting materials, reagents, and reaction conditions, these systems can rapidly generate large libraries of compounds for biological evaluation or materials science applications. the-scientist.com Coupling automated synthesis with high-throughput screening would create a powerful workflow for discovering new derivatives with desired properties.

| Technology | Application to this compound | Advantages |

| Continuous Flow Synthesis | Synthesis of the core scaffold and subsequent derivatization reactions (e.g., alkylation, cycloaddition) | Enhanced safety, improved scalability, precise control over reaction conditions, potential for process intensification beilstein-journals.org |

| Automated Library Synthesis | Generation of diverse libraries of N1-substituted or C6-functionalized derivatives | High-throughput discovery of new compounds, rapid structure-activity relationship (SAR) studies uci.eduthe-scientist.com |

| In-line Purification and Analysis | Integration of purification modules (e.g., solid-phase extraction) and analytical tools (e.g., HPLC, MS) into a flow setup | Real-time reaction monitoring and optimization, streamlined workflow |

By pursuing these future research directions, the scientific community can fully harness the synthetic potential of this compound, paving the way for new discoveries in materials science, catalysis, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,3-dibenzoyl-6-methyluracil to maximize yield and purity?

- Methodological Guidance : The synthesis typically involves benzoylation of 6-methyluracil using benzoyl chloride derivatives under anhydrous conditions. Key parameters include:

- Temperature: Maintain 60–80°C to balance reactivity and side-product formation .

- Solvent: Use dichloromethane or DMF for solubility and inertness .

- Catalysts: Tetrabutylammonium iodide enhances coupling efficiency in two-phase systems .

- Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Avoids thermal degradation |

| Reaction Time | 12–18 hrs | Ensures complete benzoylation |

| Molar Ratio (uracil:benzoyl chloride) | 1:2.2 | Minimizes unreacted intermediates |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Compare and NMR peaks with literature data (e.g., δ 5.16 ppm for benzyl protons, δ 162.6 ppm for carbonyl groups) .

- Mass Spectrometry : ESI-MS should show molecular ion [M+H]+ at m/z 353.3 (calculated for ) .

- HPLC Purity Analysis : Use C18 columns with UV detection at 254 nm; ≥98% purity is critical for reproducible biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective benzoylation at the 1,3-positions of 6-methyluracil?

- Theoretical and Experimental Approaches :

- DFT Calculations : Model electron density at N1 and N3 positions to predict benzoylation reactivity. The methyl group at C6 sterically hinders alternative sites .

- Kinetic Studies : Monitor reaction intermediates via time-resolved IR spectroscopy to identify rate-determining steps (e.g., acyl transfer vs. nucleophilic attack) .

Q. How do solvent polarity and proticity influence the photostability of this compound in UV/Vis studies?

- Experimental Design :

- Solvent Screening : Test stability in aprotic (acetonitrile) vs. protic (methanol) solvents under UV irradiation (λ = 300 nm).

- Degradation Pathways : Use LC-MS to identify photoproducts (e.g., de-benzoylated uracil derivatives) .

- Table 2 : Photostability Data (Half-Life in Hours)

| Solvent | Half-Life (hrs) | Major Degradation Product |

|---|---|---|

| Acetonitrile | 48.2 ± 2.1 | 6-Methyluracil |

| Methanol | 12.5 ± 1.3 | 1-Benzoyl-6-methyluracil |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Critical Analysis Framework :

- Source Validation : Cross-check purity data (e.g., HPLC traces) from conflicting studies; impurities ≥2% may skew IC50 values .

- Assay Conditions : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to identify outliers and consensus trends .

Methodological Best Practices

Q. How should researchers design dose-response studies for this compound in enzyme inhibition assays?

- Protocol Recommendations :

- Concentration Range : Use 0.1–100 μM with logarithmic spacing to capture sigmoidal curves.

- Controls : Include a reference inhibitor (e.g., staurosporine for kinases) and solvent-only blanks .

- Statistical Power : Perform triplicate runs (n=3) with ANOVA to confirm significance (p<0.05) .

Q. What computational tools are suitable for modeling the binding affinity of this compound to DNA topoisomerase II?

- Software and Parameters :

- Molecular Docking : AutoDock Vina with AMBER force fields; prioritize poses with hydrogen bonds to Glu477 and π-π stacking with adenine moieties .

- MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.